8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex heterocyclic framework. Its core structure consists of an imidazo[2,1-f]purine-2,4-dione scaffold substituted with four methyl groups (positions 1, 3, 6, and 7) and a 3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl chain at position 6. The dihydroisoquinoline moiety introduces a partially saturated bicyclic system, which may enhance binding to receptors or enzymes compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-15-16(2)29-19-20(25(3)23(31)26(4)21(19)30)24-22(29)28(15)12-7-11-27-13-10-17-8-5-6-9-18(17)14-27/h5-6,8-9H,7,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLVVGOCKCLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dihydroisoquinoline moiety through a series of coupling reactions. Key steps include:
Formation of the imidazo[2,1-f]purine core: This is achieved through cyclization reactions involving appropriate precursors.
Attachment of the dihydroisoquinoline moiety: This step involves the use of coupling reagents and catalysts to link the dihydroisoquinoline to the imidazo[2,1-f]purine core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and implementing purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences: Propyl vs. butyl linker chain. 6,7-Dimethoxy substitution on the dihydroisoquinoline vs. unsubstituted dihydroisoquinoline in the target compound. Fewer methyl groups (only 1,3-dimethyl vs. 1,3,6,7-tetramethyl).
- Pharmacological Profile: Demonstrates dual activity: moderate affinity for serotonin (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors (Ki values: 50–200 nM) .
- Key Insight: The longer butyl chain and methoxy groups in Compound 5 enhance PDE inhibition but reduce selectivity for adenosine receptors compared to the target compound .
Compound 73 (1-Benzyl-7-methyl-3-propyl-1H-imidazo[2,1-f]purine-2,4-dione)
- Structural Differences: Benzyl and propyl substituents at positions 1 and 3 vs. tetramethyl groups in the target compound. Lack of dihydroisoquinoline moiety.
- Pharmacological Profile: High A₃ adenosine receptor (A₃AR) affinity (Ki = 0.8 nM) with >3,000-fold selectivity over A₁, A₂A, and A₂B subtypes .
- Key Insight: The absence of bulky substituents (e.g., dihydroisoquinoline) in Compound 73 optimizes A₃AR binding, whereas the target compound’s methyl and dihydroisoquinoline groups may trade potency for broader receptor interactions .
Analogues with Varied Core Structures
8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Structural Differences: Aromatic 2,3-dimethylphenyl group vs. dihydroisoquinoline. Branched 3-methylbutyl chain vs. propyl linker.
- Physicochemical Properties :
Tetrahydropyrazino[2,1-f]purinediones (e.g., Compound 44)
- Structural Differences: Pyrazino core vs. imidazo core. Substituents include imidazolylpropyl or phenoxyethyl groups.
- Pharmacological Profile: Water-soluble adenosine receptor antagonists with moderate A₂A affinity (Ki: ~100–500 nM) .
- Key Insight: The pyrazino core reduces steric hindrance, improving solubility but lowering receptor selectivity compared to imidazo-based compounds .
Receptor Selectivity and Enzyme Inhibition Trends
Structure-Activity Relationship (SAR) Insights
Alkyl Chain Length :
- Shorter chains (e.g., propyl) may favor receptor binding, while longer chains (e.g., butyl in Compound 5) enhance PDE inhibition but reduce selectivity .
Substituent Bulkiness: Bulky groups (e.g., dihydroisoquinoline) improve interaction with hydrophobic receptor pockets but may reduce solubility and oral bioavailability .
Core Heterocycle: Imidazo[2,1-f]purine cores generally exhibit higher receptor affinity than pyrazino or pyrrolo analogs .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (est. ~450–470 g/mol) falls within the acceptable range for CNS permeability but may require formulation optimization for oral delivery.
- Solubility: Dihydroisoquinoline and tetramethyl groups likely confer moderate solubility, contrasting with the high solubility of pyrazino derivatives (e.g., Compound 44) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
